molecular formula C15H15N3O3 B13106467 N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide CAS No. 919107-40-7

N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Cat. No.: B13106467
CAS No.: 919107-40-7
M. Wt: 285.30 g/mol
InChI Key: BNVXZJHWHVJACL-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the furan ring and the indazole core in this compound suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then subjected to further reactions to introduce the indazole core and the methoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be effective in producing furan derivatives under mild conditions. This method allows for the optimization of reaction time, solvent, and substrate amounts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce dihydrofuran derivatives .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and indazole core can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide is unique due to the presence of both the furan ring and the indazole core, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

919107-40-7

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-2-methylindazole-6-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-18-15(20-2)12-6-5-10(8-13(12)17-18)14(19)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,16,19)

InChI Key

BNVXZJHWHVJACL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC

Origin of Product

United States

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